molecular formula C16H22F2N2O2S B5432510 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine

1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine

Cat. No. B5432510
M. Wt: 344.4 g/mol
InChI Key: KYKVUWKIOHWLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research for its pharmacological properties. This compound belongs to the class of piperazine derivatives and has been studied for its effects on the central nervous system and other physiological processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine involves its selective toxicity towards noradrenergic neurons in the locus coeruleus. It is believed that this compound is taken up by noradrenergic neurons via the norepinephrine transporter and is then metabolized into a toxic metabolite that damages the neurons. The exact mechanism of this toxicity is not fully understood, but it is thought to involve oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons in the locus coeruleus by this compound has been shown to have various biochemical and physiological effects. These effects include a decrease in norepinephrine levels in the brain, a decrease in heart rate variability, an increase in anxiety-like behavior, and a decrease in cognitive function. This compound has also been shown to affect other physiological processes such as the immune system and cardiovascular system.

Advantages and Limitations for Lab Experiments

The use of 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine in scientific research has several advantages and limitations. One advantage is its selectivity towards noradrenergic neurons in the locus coeruleus, which allows for the investigation of the role of noradrenergic neurons in various physiological processes. However, one limitation is that the damage caused by this compound is irreversible, which limits the duration of experiments. Another limitation is that the toxicity of this compound may vary depending on the species and strain of animals used in experiments.

Future Directions

There are several future directions for research on 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine. One direction is to investigate the role of noradrenergic neurons in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study the effects of this compound on other physiological processes such as inflammation and metabolism. Additionally, new analogs of this compound could be synthesized to improve its selectivity and reduce its toxicity. Overall, this compound has the potential to be a valuable tool for investigating the noradrenergic system and its role in various physiological processes.

Synthesis Methods

The synthesis of 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine involves the reaction of 1-cyclohexylpiperazine with 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography. The resulting product is a white crystalline powder with a melting point of 146-148°C.

Scientific Research Applications

1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been used in scientific research as a tool to investigate the noradrenergic system in the brain. It has been shown to selectively damage noradrenergic neurons in the locus coeruleus, a brain region that plays a key role in regulating arousal, attention, and stress responses. This selective damage has been used to study the role of noradrenergic neurons in various physiological processes such as learning and memory, anxiety, depression, and drug addiction.

properties

IUPAC Name

1-cyclohexyl-4-(3,4-difluorophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O2S/c17-15-7-6-14(12-16(15)18)23(21,22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKVUWKIOHWLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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